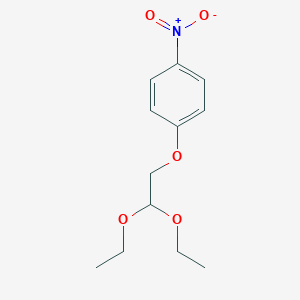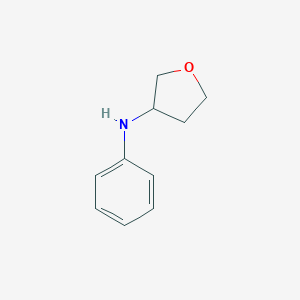
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid, commonly known as Aib, is a non-proteinogenic amino acid. It is a cyclic amino acid that contains a cyclopropane ring. Aib is widely used in peptide chemistry due to its unique properties.
Mécanisme D'action
The mechanism of action of Aib is not fully understood. It is believed to interact with proteins and peptides through hydrophobic interactions and hydrogen bonding. Aib-containing peptides have been shown to have increased stability due to the rigidity of the cyclopropane ring.
Biochemical and Physiological Effects:
Aib-containing peptides have been shown to have a variety of biochemical and physiological effects. They can act as inhibitors of protein-protein interactions, as antimicrobial agents, and as modulators of ion channels. Aib-containing peptides have also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Aib in lab experiments include its unique properties, which can enhance the stability and activity of peptides and proteins. The limitations of using Aib include its cost and the difficulty of synthesizing peptides containing Aib.
Orientations Futures
For research on Aib include the development of new methods for synthesizing Aib-containing peptides, the investigation of the mechanism of action of Aib, and the exploration of new applications for Aib-containing peptides, such as drug development and biomaterials.
Méthodes De Synthèse
Aib can be synthesized by several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide, followed by the reaction with an alkyl halide and hydrolysis. The Curtius rearrangement involves the reaction of an acyl azide with water to produce an isocyanate, which then reacts with an amine to form Aib.
Applications De Recherche Scientifique
Aib is widely used in peptide chemistry due to its unique properties. It can enhance the stability and activity of peptides and proteins. Aib-containing peptides have been shown to have increased resistance to proteolysis, and increased binding affinity to protein targets. Aib-containing peptides have also been used as antimicrobial agents and as inhibitors of protein-protein interactions.
Propriétés
Numéro CAS |
162679-91-6 |
|---|---|
Nom du produit |
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
Clé InChI |
GFIRYOYQBKQVOL-VDTYLAMSSA-N |
SMILES isomérique |
CC(C)[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
SMILES canonique |
CC(C)C1CC1(C(=O)O)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)





![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)